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Compound of Interest

Compound Name: 3-Aminopyrrolidine dihydrochloride

Cat. No.: B025274

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine dihydrochloride is a versatile heterocyclic building block of significant
interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common
motif in a wide array of biologically active compounds. This technical guide provides a
comprehensive overview of the spectroscopic and physicochemical properties of 3-
aminopyrrolidine dihydrochloride, offering a valuable resource for its application in research
and synthesis.

Physicochemical Properties

The fundamental physicochemical properties of 3-aminopyrrolidine dihydrochloride are
summarized in the table below, providing a quick reference for experimental planning.
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Property Value Reference
Molecular Formula CaH12CI2Nz2 [1112]
Molecular Weight 159.05 g/mol [1]

White to pale cream or pale
Appearance [3]
brown powder

Melting Point >300 °C (decomposes)
Solubility Soluble in water.
CAS Number 103831-11-4 [1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment
of 3-aminopyrrolidine dihydrochloride. The following sections present a summary of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Due to the presence of two hydrochloride salts, the amine protons are expected to
be broad and may exchange with deuterium in deuterated solvents. The use of a deuterated
solvent such as D20 or DMSO-ds is common for amine salts.[4]

1H NMR Data (Predicted)

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.8-4.2 m 1H CH-NH:2

~3.2-3.7 m 4H CH2-N

~2.0-25 m 2H CH:z
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Note: Actual chemical shifts and multiplicities can be found by accessing the spectrum

available at ChemicalBook.[5]

13C NMR Data (Predicted)

Chemical Shift (ppm)

Assignment

~45 - 55 CH-NH:2
~40 - 50 CHz-N
~30 - 40 CH:

Note: The 13C NMR spectrum is available for viewing at ChemicalBook.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

For 3-aminopyrrolidine dihydrochloride, the spectrum is characterized by absorptions

corresponding to N-H and C-H bonds, as well as the effects of the hydrochloride salt. The

presence of the ammonium salt (R-NHs*) will result in characteristic broad absorptions.[7]

Characteristic IR Absorptions

Wavenumber (cm~?) Intensity Assignment

3400 - 3250 Medium N-H stretch (primary amine)
3000 - 2850 Medium C-H stretch (aliphatic)

2800 - 2400 Broad, Strong N-H stretch (ammonium salt)
1650 - 1580 Medium N-H bend (primary amine)
1250 - 1020 Medium C-N stretch (aliphatic amine)

Note: The IR spectrum for 3-Aminopyrrolidine dihydrochloride can be viewed at

ChemicalBook.[8]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For cyclic amines, the molecular ion peak is typically observed. Fragmentation
often occurs via a-cleavage, leading to the loss of substituents adjacent to the nitrogen atom.[9]
[10]

Mass Spectrometry Data

mlz Interpretation

86 [M-2HCI]*" (Molecular ion of the free base)
57 Fragmentation ion

43 Fragmentation ion

Note: The mass spectrum is available for viewing at ChemicalBook.[11]

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. These are
generalized procedures and may require optimization based on the specific instrumentation
used.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 3-aminopyrrolidine
dihydrochloride in a suitable deuterated solvent (e.g., D20, DMSO-ds) in an NMR tube.

e Instrument Setup:
o Spectrometer: 300-500 MHz NMR spectrometer.
o Nuclei: *H and 3C.
o Reference: Tetramethylsilane (TMS) or the residual solvent peak.

o Data Acquisition:
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o Acquire *H NMR spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio.

o Acquire 13C NMR spectrum, which may require a longer acquisition time due to the lower
natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

e Sample Preparation:

o KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr)
and press into a thin, transparent pellet.

o Nujol Mull Method: Grind a small amount of the sample with a drop of Nujol (mineral oil) to
form a paste, and then place it between two salt plates (e.g., NaCl or KBr).

¢ Instrument Setup:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Scan Range: Typically 4000-400 cm~1.

o Data Acquisition: Record the spectrum, ensuring a clean background is taken prior to sample
analysis.

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry Protocol

» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or water).

e Instrument Setup:
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o Mass Spectrometer: Electrospray ionization (ESI) or other suitable ionization technique
coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

o Mode: Positive ion mode is typically used for amines.

o Data Acquisition: Infuse the sample solution into the ion source and acquire the mass
spectrum over a relevant m/z range.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

The following diagrams illustrate the general workflows for the spectroscopic analyses
described.
Mass Spectrometry Workflow
Sample Preparation »| lonization »| MassAnalysis e o o
(Dissolve in Solvent) (e.g., ESI) (m/z Measurement) 9 4
IR Spectroscopy Workflow
Sample Preparation »| Data Acquisition > Spectral Analysis
(KBr Pellet or Nujol Mull) (FTIR Spectrum) (Functional Group Identification)
NMR Spectroscopy Workflow
Sample Preparation »| DataAcquisition > Data Processing > Spectral Analysis
(Dissolve in Deuterated Solvent) (*H and 13C Spectra) (Fourier Transform, Phasing) (Chemical Shifts, Coupling)

Click to download full resolution via product page

Caption: General experimental workflows for NMR, IR, and Mass Spectrometry analysis.

Conclusion
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This technical guide provides a consolidated resource for the spectroscopic and
physicochemical properties of 3-aminopyrrolidine dihydrochloride. The presented data and
experimental protocols are intended to support researchers and scientists in the effective
utilization of this important chemical building block in their synthetic and drug discovery
endeavors. For definitive spectral data, users are encouraged to consult the referenced
spectral databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b025274#spectroscopic-data-nmr-ir-ms-
of-3-aminopyrrolidine-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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